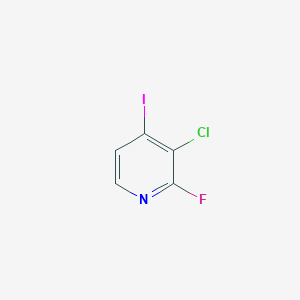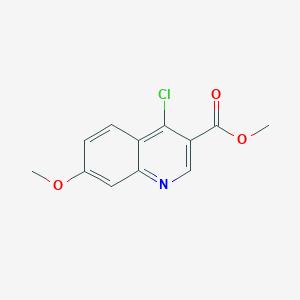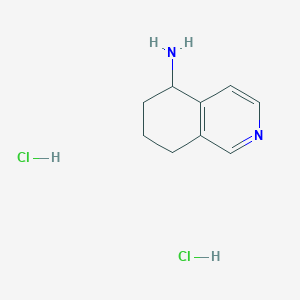
3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine (CFTPA) is a synthetic compound that has become increasingly popular in research and development. It is a versatile molecule with a wide range of applications in both synthetic chemistry and biochemistry. CFTPA is a highly reactive molecule that can be used to create new compounds, catalyze reactions, and modify existing molecules. In addition, CFTPA has been used to study the biochemical and physiological effects of certain compounds, making it an invaluable tool for researchers.
Applications De Recherche Scientifique
Chemical Structure and Properties
- The compound's asymmetric unit, as demonstrated in fluazinam (a related fungicide), features a dihedral angle between the pyridine and benzene ring planes. This structural detail plays a role in its interaction and functionality in various applications (Youngeun Jeon et al., 2013).
Synthesis and Molecular Conformations
- The synthesis and molecular conformations of closely related pyridine derivatives, including 1-(4-fluorophenyl) variants, have been studied, providing insights into the structural versatility and potential reactivity of such compounds (B. K. Sagar et al., 2017).
Application in Pesticide Synthesis
- This chemical is an important intermediate in the synthesis of pesticides, with various studies reviewing the processes involved in its synthesis and utilization in agricultural chemicals (Lu Xin-xin, 2006).
Potential in Drug Development
- Research into the synthesis, characterization, and reactivity of related pyridinamine derivatives indicates their potential role in pharmaceuticals, including anti-cancer drug development (P. Murthy et al., 2017).
Reactions with Other Chemicals
- Studies on reactions involving similar pyridinamines reveal their chemical behavior and potential applications in various chemical reactions, including those relevant to organic and medicinal chemistry (Pilar Resano Barrio et al., 2004).
Potential in Calcium-Channel Antagonism
- Research on 1,4-dihydropyridine derivatives, related to the subject compound, suggests potential applications in modulating calcium channels, which is significant in the development of cardiovascular drugs (A. Linden et al., 2011).
Propriétés
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2/c13-10-5-7(12(15,16)17)6-18-11(10)19-9-3-1-8(14)2-4-9/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKKAQKSFFEKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179139 | |
| Record name | 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219976-66-5 | |
| Record name | 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)


![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)









